molecular formula C18H18Cl2FN3O3S B2710563 N-(2,4-dichlorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea CAS No. 866039-16-9

N-(2,4-dichlorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea

Cat. No.: B2710563
CAS No.: 866039-16-9
M. Wt: 446.32
InChI Key: MEWBGMHSKOIZCC-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-N’-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-N’-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea typically involves multiple steps. One common method includes the reaction of 2,4-dichloroaniline with 4-fluorobenzenesulfonyl chloride to form an intermediate, which is then reacted with piperidine and urea under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-N’-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to amines or alcohols .

Scientific Research Applications

N-(2,4-dichlorophenyl)-N’-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-N’-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-4-fluorobenzenesulfonamide
  • N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide

Uniqueness

N-(2,4-dichlorophenyl)-N’-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2FN3O3S/c19-12-1-6-17(16(20)11-12)23-18(25)22-14-7-9-24(10-8-14)28(26,27)15-4-2-13(21)3-5-15/h1-6,11,14H,7-10H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWBGMHSKOIZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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